(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that features a unique structure combining benzothiazole and pyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrroloquinoline Core: This involves the construction of the pyrroloquinoline ring system, which can be synthesized via a series of cyclization and condensation reactions.
Coupling of the Two Moieties: The final step involves the coupling of the benzothiazole and pyrroloquinoline moieties through an imine formation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Pyrroloquinoline Derivatives: Compounds containing the pyrroloquinoline ring system.
Uniqueness
The uniqueness of (1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combined structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H25N3OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
9,11,11-trimethyl-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C28H25N3OS/c1-16-8-13-22-23(14-16)33-26(30-22)18-9-11-19(12-10-18)29-24-21-7-5-6-20-17(2)15-28(3,4)31(25(20)21)27(24)32/h5-14,17H,15H2,1-4H3 |
InChI Key |
OOAKNBWLLOUSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C)C2=O)(C)C |
Origin of Product |
United States |
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